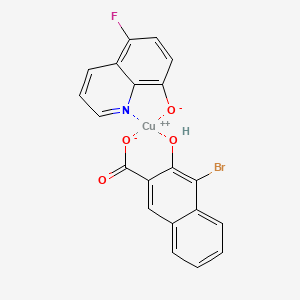
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- is a complex compound with the molecular formula C20H11BrCuFNO4 and a molecular weight of 491.75 . This compound is used primarily in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves the reaction of copper salts with 4-bromo-3-hydroxy-2-naphthoic acid and 5-fluoro-8-quinolinol . The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves its interaction with molecular targets, leading to various biochemical effects. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can result in the inhibition or activation of certain biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- can be compared with similar compounds such as:
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar in structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)-:
These comparisons highlight the uniqueness of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C20H11BrCuFNO4 |
|---|---|
Molecular Weight |
491.8 g/mol |
IUPAC Name |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-fluoroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6FNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChI Key |
RTHVVOVLCNJEAJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















